Pentanedioic-2,2,4,4-d4 acid, commonly known as deuterated glutaric acid, is a deuterated form of pentanedioic acid (glutaric acid). This compound belongs to the class of organic compounds known as dicarboxylic acids, which are characterized by the presence of two carboxyl functional groups. The presence of deuterium atoms (d4) in the molecular structure enhances its utility in various scientific applications, particularly in NMR spectroscopy and metabolic studies.
Pentanedioic-2,2,4,4-d4 acid can be synthesized from pentanedioic acid through specific deuteration processes. These processes typically involve the substitution of hydrogen atoms with deuterium using various chemical reactions.
Pentanedioic-2,2,4,4-d4 acid is classified as a dicarboxylic acid due to its two carboxyl groups. It is also categorized as a deuterated compound, which is essential for applications in analytical chemistry and biochemistry.
The synthesis typically requires careful control of reaction conditions such as temperature and pressure to ensure high yields and purity. Analytical techniques like NMR spectroscopy are employed to confirm the successful incorporation of deuterium.
Pentanedioic-2,2,4,4-d4 acid has the following molecular structure:
The structure consists of a five-carbon chain with two carboxylic acid groups at each end and four deuterium atoms replacing hydrogen atoms at positions 2 and 4.
Pentanedioic-2,2,4,4-d4 acid can undergo various chemical reactions typical of dicarboxylic acids:
These reactions are often catalyzed by acids or bases and require specific conditions (temperature and pressure) to optimize yields.
The mechanism of action for pentanedioic-2,2,4,4-d4 acid primarily involves its role in biochemical pathways where it acts as an intermediate in the metabolism of amino acids such as lysine.
Studies have shown that the incorporation of deuterium can affect reaction kinetics and pathways due to isotopic effects.
Relevant data indicates that pentanedioic-2,2,4,4-d4 acid maintains stability under standard laboratory conditions but should be stored away from strong oxidizers.
Pentanedioic-2,2,4,4-d4 acid has several scientific uses:
Pentanedioic-2,2,4,4-d4 acid (CAS Registry Number: 19136-99-3) is a deuterated isotopologue of glutaric acid where four hydrogen atoms at the C2 and C4 methylene groups are replaced by deuterium (²H or D). Its molecular formula is C₅H₄D₄O₄, with a molecular weight of 136.14 g/mol, compared to 132.12 g/mol for unlabelled glutaric acid (110-94-1). This compound is systematically named as 2,2,4,4-tetradeuteriopentanedioic acid under IUPAC nomenclature and is commonly marketed under synonyms such as Glutaric Acid-d4 and 1,3-Propanedicarboxylic Acid-d4 [1] [4] [5]. The deuteration pattern specifically targets symmetric positions adjacent to the carbonyl groups, resulting in a structure represented by the SMILES notation [2H]C([2H])(CC([2H])([2H])C(=O)O)C(=O)O
and InChI key InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/i2D2,3D2
[1] [4].
Table 1: Chemical Identification of Pentanedioic-2,2,4,4-d4 Acid
Property | Specification |
---|---|
CAS Number | 19136-99-3 |
Unlabelled CAS Number | 110-94-1 |
Molecular Formula | C₅H₄D₄O₄ |
Molecular Weight | 136.14 g/mol |
IUPAC Name | 2,2,4,4-tetradeuteriopentanedioic acid |
Common Synonyms | Glutaric Acid-d4; 1,3-Propanedicarboxylic Acid-d4 |
SMILES | [2H]C([2H])(CC([2H])([2H])C(=O)O)C(=O)O |
Purity Specifications | ≥98 atom % D; ≥98% chemical purity |
Commercial suppliers (e.g., LGC Standards, Clearsynth, A2BChem) provide the compound in neat solid form, typically packaged in quantities ranging from 0.5g to 100mg. Country-specific availability includes sources from Canada, India, and global distributors [1] [4] [5].
Table 2: Commercial Availability of Pentanedioic-2,2,4,4-d4 Acid
Supplier | Catalog Number | Available Sizes | Price Range (USD) |
---|---|---|---|
LGC Standards | CDN-D-1197 | 0.5g | $142 (0.5g) |
A2BChem | AE80825 | 25mg–100mg | $91 (25mg) – $177 (100mg) |
Clearsynth | Not specified | Not specified | Not listed |
The strategic deuteration at C2 and C4 positions leverages the Deuterium Kinetic Isotope Effect (DKIE), which arises from the higher activation energy required to cleave C–D bonds (1.2–1.5 kcal/mol) compared to C–H bonds due to differences in zero-point vibrational energies. This results in a reduced vibrational stretching frequency and increased bond stability, quantified by the kH/kD ratio (typically 2–7 for primary isotope effects). In metabolic studies, this property significantly retards cytochrome P450 (CYP)-mediated β-oxidation of carboxylic acids, allowing researchers to track metabolic pathways with enhanced precision [3] [7] [8].
Key research applications include:
Notably, DKIE effects are maximized when deuteration occurs at metabolically vulnerable sites, as demonstrated by the C2/C4 positions in glutaric acid—sites prone to α-carbon hydroxylation and chain cleavage during β-oxidation [3] [8].
Deuterated carboxylic acids emerged as critical tools in mid-20th century metabolic research following Harold Urey’s 1932 discovery of deuterium. Initial syntheses involved catalytic exchange (e.g., D₂O/acid catalysis) or chemical reduction (e.g., LiAlD₄ reduction of esters), yielding non-site-specific deuteration. The 1960s saw pioneering work with d₂-tyramine and d₃-morphine, establishing deuterium’s biochemical stability and safety in humans. However, methods lacked regioselectivity, limiting mechanistic applications [3] [7].
The development of site-specific deuteration accelerated in the 1980s–1990s with advances in organometallic chemistry. Techniques like H/D exchange via ortho-metalation or deprotonation with strong bases (e.g., LDA) in deuterated solvents enabled precise labeling at acidic carbons. Pentanedioic-2,2,4,4-d4 acid exemplifies this approach, where α-carbon deuteration is achieved through base-catalyzed exchange under thermodynamic control [6]. Modern innovations include late-stage C–H activation deuteration, such as palladium-catalyzed β-C(sp³)–H functionalization of free carboxylic acids using ethylenediamine ligands and D₂O. This method allows direct deuteration of complex drug metabolites without substrate prefunctionalization [6].
Table 3: Evolution of Deuterated Carboxylic Acid Synthesis
Era | Methodology | Limitations | Advances |
---|---|---|---|
1960s–1970s | Catalytic exchange (D₂O/Acids) | Non-regioselective; low isotopic purity | First in vivo tracer studies |
1980s–1990s | Enolate deuteration (LDA/D₂O) | Requires strong bases; functional group incompatibility | Site-specific α-deuteration |
2000s–Present | Late-stage C–H activation | Catalyst cost; substrate scope limitations | Direct β-deuteration of free carboxylic acids |
Deuterated glutaric acid derivatives gained prominence with the deuterium switch pharmaceutical strategy, exemplified by FDA-approved drugs like deutetrabenazine (2017) and deucravacitinib (2022). These drugs demonstrated deuterium’s ability to optimize pharmacokinetics without altering pharmacodynamics, validating carboxylic acid deuteration as a viable drug design principle. Over 15 deuterated drugs are currently in clinical development, underscoring the transition from tracer applications to therapeutic use [3].
Table 4: Key Deuterated Compounds Derived from Carboxylic Acid Analogues
Compound Name | Therapeutic Category | Deuteration Site | Development Status |
---|---|---|---|
Deutetrabenazine | Huntington’s chorea treatment | Tetrabenazine metabolite | FDA-approved (2017) |
Deucravacitinib | Psoriasis therapy | TYK2 inhibitor scaffold | FDA-approved (2022) |
Donafenib | Hepatocellular carcinoma | Sorafenib derivative | Approved in China (2021) |
Deucrictibant | Hereditary angioedema | Bradykinin B2 antagonist | Phase III trials |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3